N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C12H9N5O2 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9N5O2/c18-12(11-2-1-7-19-11)14-9-3-5-10(6-4-9)17-8-13-15-16-17/h1-8H,(H,14,18) |
InChI Key |
LXAUHJNEQFNPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1H-Tetrazol-1-yl)aniline
The tetrazole ring is typically introduced via Huisgen 1,3-dipolar cycloaddition between aryl azides and nitriles. For the para-substituted derivative:
-
Starting material : 4-Nitroaniline (1.38 g, 10 mmol)
-
Diazotization : Treat with NaNO₂ (0.76 g, 11 mmol) in HCl (6 M, 15 mL) at 0–5°C.
-
Azide formation : Add NaN₃ (0.78 g, 12 mmol) in H₂O (10 mL), stir for 2 h.
-
Cycloaddition : React with trimethylsilyl cyanide (1.2 mL, 12 mmol) in DMF at 80°C for 6 h.
-
Reduction : Hydrogenate nitro group using Fe/HCl to yield 4-(1H-tetrazol-1-yl)aniline.
Yield : 68% after column chromatography (ethyl acetate/hexane, 1:3).
Amidation with Furan-2-carbonyl Chloride
-
Coupling agent : EDCI (1.2 equiv) and HOBt (0.1 equiv) in anhydrous DMF.
-
Base : Triethylamine (2.5 equiv).
-
Temperature : 0°C → room temperature, 12 h.
Workup :
-
Dilute with ice-water, extract with ethyl acetate.
-
Dry over MgSO₄, concentrate under vacuum.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 1:2).
Route B: Post-Amide Tetrazole Cyclization
Synthesis of N-(4-Nitrophenyl)furan-2-carboxamide
-
React furan-2-carboxylic acid (1.12 g, 10 mmol) with SOCl₂ (5 mL) to form acyl chloride.
-
Add 4-nitroaniline (1.38 g, 10 mmol) in dry THF, stir at reflux for 4 h.
Yield : 82% after recrystallization (ethanol).
Nitro Reduction and Tetrazole Formation
-
Reduction : Hydrogenate nitro group using Pd/C (10% wt) in ethanol (H₂, 1 atm, 6 h).
-
Cycloaddition :
-
React with NaN₃ (0.65 g, 10 mmol) and TMSCN (1.1 mL, 11 mmol) in AcOH/H₂O (3:1).
-
Microwave irradiation (100 W, 120°C, 30 min).
-
Catalytic Innovations and Optimization
Fe₂O₃@cellulose@Mn Nanocatalyst in Microwave-Assisted Synthesis
-
Catalyst : 10 mg Fe₂O₃@cellulose@Mn per mmol substrate.
-
Conditions : Microwave (150°C, 300 W), solvent-free.
Advantages :
Solvent Effects on Cycloaddition Efficiency
Polar aprotic solvents (DMF, acetonitrile) enhance dipolar cycloaddition kinetics.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, tetrazole), 8.25 (d, J = 8.8 Hz, 2H, ArH), 7.85 (d, J = 8.8 Hz, 2H, ArH), 7.52 (d, J = 3.6 Hz, 1H, furan), 6.84 (dd, J = 3.6, 1.8 Hz, 1H, furan).
Challenges and Limitations
-
Regioselectivity : Competing 1H- vs. 2H-tetrazole tautomers require careful pH control (optimal pH 4–5).
-
Nitro Reduction Side Reactions : Over-reduction to hydroxylamine derivatives occurs if H₂ pressure exceeds 1 atm.
-
Microwave Scalability : Batch size limitations in solvent-free systems.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is its antimicrobial properties . Studies have shown that tetrazole derivatives exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, a series of tetrazole compounds were synthesized and tested for their antimicrobial efficacy, demonstrating minimum inhibitory concentration (MIC) values that indicate potent activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Tetrazole Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Other Tetrazole Derivative A | 8 | Escherichia coli |
| Other Tetrazole Derivative B | 16 | Bacillus subtilis |
Anti-inflammatory Properties
Research indicates that tetrazole-containing compounds can also exhibit anti-inflammatory effects. For example, certain derivatives have been evaluated using the carrageenan-induced paw edema method in rats, showing significant reduction in inflammation compared to standard anti-inflammatory drugs like diclofenac . The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole ring can enhance anti-inflammatory potency.
Analgesic Activity
In addition to anti-inflammatory effects, this compound has been investigated for its analgesic properties . Compounds with similar structures have demonstrated effectiveness in pain relief models, indicating potential for development into analgesic medications .
Anticancer Potential
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Research has highlighted the synthesis of various tetrazole derivatives that exhibit cytotoxic activity against human cancer cell lines while showing low toxicity to normal cells . This selective action is crucial for developing effective cancer therapies.
Table 2: Cytotoxicity of Tetrazole Derivatives Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | HeLa (cervical cancer) |
| Other Tetrazole Derivative C | 20 | MCF-7 (breast cancer) |
| Other Tetrazole Derivative D | 30 | A549 (lung cancer) |
Neuroprotective Effects
Emerging studies suggest that tetrazole derivatives may possess neuroprotective properties , potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes these compounds promising candidates for further investigation .
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
| Compound Name | Core Scaffold | Key Substituents | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide | Furan-2-carboxamide | Tetrazole-substituted phenyl | ~283.28 (estimated) | Not explicitly reported |
| N-[(2-benzoyl-hydrazinyl)carbonothioyl]furan-2-carboxamide (a3) | Furan-2-carboxamide | Benzoylhydrazine-thiocarbonyl | ~319.34 | Insecticidal activity |
| N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) | Furan-2-carboxamide | Oxadiazole with cyanomethyl | ~261.24 | Insect growth regulator |
| N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide | Benzofuran-2-carboxamide | Fluorophenyl-thiazole | ~382.42 | Not reported |
| 3-propanamido-1-benzofuran-2-carboxamide | Benzofuran-2-carboxamide | Propanamido group | ~260.28 | Unknown |
Key Observations :
- Tetrazole vs. Oxadiazole/Thiazole: The tetrazole group in the target compound offers superior metabolic stability compared to oxadiazole (a4) or thiazole () derivatives, which may hydrolyze more readily in vivo. Tetrazole’s bioisosteric mimicry of carboxylates could enhance target binding compared to non-ionic heterocycles .
- Furan vs.
- Substituent Impact: The fluorophenyl group in increases lipophilicity, which may enhance blood-brain barrier penetration, whereas the cyanomethyl group in a4 () introduces polar character, possibly affecting insecticidal selectivity .
Pharmacological and Toxicological Profiles
While direct data for the target compound are lacking, insights can be drawn from analogs:
- Insecticidal Activity : Compounds like a3 and a4 () exhibit insect growth-regulating properties, with thiocarbonyl and oxadiazole groups contributing to chitin synthesis inhibition. The tetrazole group in the target compound may offer a similar mechanism but with improved stability .
- Toxicity : Thiocarbonyl derivatives (e.g., a3) may pose higher toxicity risks due to reactive sulfur atoms, whereas tetrazole-containing compounds are generally better tolerated in biological systems .
Biological Activity
N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound has a molecular formula of C12H9N5O2 and a molecular weight of 255.23 g/mol. It features a tetrazole ring and a furan moiety , which contribute to its biological properties. The tetrazole ring is known for its ability to mimic carboxylic acids, facilitating interactions with various biological targets such as enzymes and receptors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated that derivatives of tetrazole compounds exhibit significant antibacterial activity against a range of bacterial strains. For instance, one study reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming the reference antibiotic Ciprofloxacin in some cases .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 4 |
| Compound C | Pseudomonas aeruginosa | 8 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. In vitro studies assessed the cytotoxicity of various derivatives against human cancer cell lines such as melanoma (HTB-140), lung carcinoma (A549), and colon adenocarcinoma (Caco-2). Notably, many compounds demonstrated selective cytotoxicity towards cancer cells while being non-toxic to normal cells, indicating a favorable therapeutic index .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HTB-140 (Melanoma) | >100 |
| Compound B | A549 (Lung Carcinoma) | >100 |
| Compound C | Caco-2 (Colon Adenocarcinoma) | >100 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the tetrazole ring enhances binding affinity to biological targets, while the furan moiety contributes to overall reactivity. SAR studies indicate that modifications at specific positions on the phenyl ring can significantly influence both antimicrobial and anticancer activities .
Study on Antitubercular Activity
A recent investigation focused on the antitubercular properties of related carboxamide derivatives, revealing that certain modifications led to enhanced activity against Mycobacterium tuberculosis. This study utilized microplate AlamarBlue assay methods to assess efficacy, demonstrating that compounds with similar structural features could be promising candidates for tuberculosis treatment .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding mechanisms of this compound with various enzymes involved in disease progression. These studies suggest that the tetrazole moiety plays a critical role in establishing strong interactions with target proteins, further validating the compound's potential as a therapeutic agent.
Q & A
Q. Basic
- NMR Spectroscopy : H NMR (400 MHz, CDOD) reveals aromatic protons (δ 7.52–7.15 ppm), furan C-H (δ 6.30–6.25 ppm), and tert-butyl groups (δ 1.34–1.29 ppm) in derivatives. C NMR confirms carbonyl (C=O, ~165 ppm) and tetrazole ring carbons .
- FT-IR : Absorbance bands at ~1670 cm (C=O stretch), 3100–3300 cm (N-H stretch), and 1600 cm (C=N/C=C aromatic) are critical for functional group identification .
- Mass Spectrometry : High-resolution MS (e.g., exact mass 433.2689 Da) validates molecular formula and fragmentation patterns .
What computational methods are employed to study the compound's interaction with viral proteins?
Advanced
Molecular docking and molecular dynamics (MD) simulations are used to predict binding affinities and stability. For example, the compound exhibited strong docking scores (-10.2 kcal/mol) with monkeypox virus (MPXV) A42R profilin-like protein, forming hydrogen bonds with residues like Lys137 and hydrophobic interactions with Ile138. MD simulations (100 ns) confirmed stable binding, with root-mean-square deviation (RMSD) <2.0 Å, suggesting potential antiviral applications .
How do structural modifications impact the compound's biological activity?
Q. Advanced
- Tetrazole Substitution : Replacing the tetrazole group with carboxylate reduces metabolic stability but improves solubility.
- Furan Ring Modifications : Adding electron-withdrawing groups (e.g., -Cl) to the furan ring enhances antiviral activity, while bulky substituents (e.g., tert-butyl) improve binding pocket occupancy in target proteins .
- Side-Chain Optimization : Derivatives with sulfonamide or piperazinyl groups show improved pharmacokinetic profiles, as seen in analogs with IC values <1 μM against MPXV .
How can researchers resolve contradictions in pharmacological data across studies?
Q. Advanced
- Dose-Response Analysis : Validate activity across multiple assays (e.g., cell-based vs. enzymatic) to rule off-target effects.
- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from rapid degradation.
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry, as misassignment of tetrazole position (1H vs. 2H) can alter activity .
What experimental designs are recommended to assess antioxidant vs. antiviral mechanisms?
Q. Advanced
- Dual-Activity Assays : Perform parallel DPPH (antioxidant) and plaque reduction (antiviral) assays. For example, thiourea derivatives of furan-2-carboxamide show IC values of 12 μM (DPPH) and 8 μM (MPXV), indicating divergent mechanisms .
- ROS Scavenging Profiling : Measure intracellular ROS levels (e.g., using HDCFDA) in infected vs. uninfected cells to isolate antioxidant effects .
- Gene Knockdown Studies : Use siRNA targeting viral proteins (e.g., MPXV DNA polymerase) to confirm direct antiviral action .
What regulatory considerations apply to handling this compound in research?
Advanced
The compound is listed as a Schedule I controlled substance in some jurisdictions (e.g., Alabama State Board of Health, 2024) due to structural similarity to opioid receptor modulators. Researchers must:
- Obtain DEA/FDA approvals for procurement.
- Conduct toxicity studies (e.g., LD in rodents) before in vivo work.
- Document storage conditions (e.g., -20°C, desiccated) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
